molecular formula C17H15BrN4O4S2 B3009923 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide CAS No. 1021071-12-4

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide

Cat. No.: B3009923
CAS No.: 1021071-12-4
M. Wt: 483.36
InChI Key: ZFIIYWJFQVHRMR-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromothiophene moiety, an oxadiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the oxadiazole intermediate with the benzamide derivative under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or receptors is being studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide stands out due to its combination of a bromothiophene moiety, an oxadiazole ring, and a benzamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O4S2/c1-22(11-4-5-11)28(24,25)12-6-2-10(3-7-12)15(23)19-17-21-20-16(26-17)13-8-9-14(18)27-13/h2-3,6-9,11H,4-5H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIIYWJFQVHRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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